molecular formula C8H4F3NOS B051000 4-(Trifluoromethoxy)phenyl isothiocyanate CAS No. 64285-95-6

4-(Trifluoromethoxy)phenyl isothiocyanate

Cat. No. B051000
CAS RN: 64285-95-6
M. Wt: 219.19 g/mol
InChI Key: JKSZUQPHKOPVHF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenyl isothiocyanate is a chemical compound involved in various chemical reactions and possesses unique physical and chemical properties. It is particularly significant in the field of liquid crystal (LC) compound synthesis and other specialized chemical applications.

Synthesis Analysis

  • Zhao, Han, and Zhang (2018) describe a transition-metal-free method for synthesizing trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from 2-isothiocyanobiaryls and aryl alkyl isothiocyanates, which could be related to the synthesis pathways of similar compounds like 4-(Trifluoromethoxy)phenyl isothiocyanate (Zhao, Han, & Zhang, 2018).

Molecular Structure Analysis

  • The molecular structure of similar fluorinated phenyl-tolane isothiocyanate liquid crystal compounds has been studied by Peng et al. (2016), highlighting high birefringence and various phase transitions, which may offer insights into the molecular structure of 4-(Trifluoromethoxy)phenyl isothiocyanate (Peng et al., 2016).

Chemical Reactions and Properties

  • Misra and Ila (2010) report on the synthesis of various oxazoles using a template that might share similar reaction pathways with 4-(Trifluoromethoxy)phenyl isothiocyanate, indicating potential reactivity and chemical versatility (Misra & Ila, 2010).

Physical Properties Analysis

  • Yin et al. (2005) discuss the synthesis of fluorinated aromatic diamine monomers, which may provide comparative data on the physical properties of similar compounds, including 4-(Trifluoromethoxy)phenyl isothiocyanate (Yin et al., 2005).

Scientific Research Applications

  • Electrooptical Properties in Liquid Crystal Compounds : 4-(Trifluoromethoxy)phenyl isothiocyanate-based liquid crystal (LC) compounds exhibit high birefringence and are useful in LC optic devices for achieving fast response times (Peng et al., 2016).

  • Piezoresistive Sensor Application : Single crystals of 4-trifluoromethyl phenyl isothiocyanate show plastic deformation and are used in flexible piezoresistive sensors with impressive performance at high-pressure ranges (Hasija et al., 2023).

  • Organocatalysts for Transesterification : Zwitterionic salts derived from reactions involving 4-nitrophenyl isothiocyanate are effective as organocatalysts for the transesterification of methyl carboxylates and alcohols (Ishihara et al., 2008).

  • Synthesis and Antimicrobial Activity : Derivatives of phenyl acetyl isothiocyanate, a related compound, have been synthesized and evaluated for their antimicrobial and antioxidant potentials (Altalhi et al., 2021).

  • Application in Infrared Region : Novel organic compounds based on 4-(trifluoromethoxy)phenyl show self-assembling behavior and are studied for their potential applications in the mid-wavelength infrared spectral range (Harmata & Herman, 2021).

  • Anodic Materials in Electrochromic Devices : Polymers containing 4-(trifluoromethoxy)phenyl units are promising anodic materials for electrochromic devices, offering high transmittance change and efficiency (Wang et al., 2020).

  • Capillary Electrochromatography : Modified capillaries using 4-(trifluoromethoxy) phenyl isocyanate are used for the separation of cytochrome C tryptic digest in capillary electrochromatography (Ali & Cheong, 2015).

  • Radiochemical Synthesis : 4-([F-18] Fluoromethyl)phenyl isothiocyanate, derived from 4-(trifluoromethoxy)phenyl isothiocyanate, is used in the labeling of oligonucleotides for radiochemical studies (Hedberg & Långstrom, 1997).

Safety And Hazards

“4-(Trifluoromethoxy)phenyl isothiocyanate” is classified as causing severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing . In case of contact, immediate medical attention is required .

properties

IUPAC Name

1-isothiocyanato-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-6(2-4-7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZUQPHKOPVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380482
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)phenyl isothiocyanate

CAS RN

64285-95-6
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Karaküçük-İyidoğan, Z Mercan… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
The synthesis and characterization of 18 novel thiosemicarbazones have been investigated as part of a research program on development of compounds with antibacterial and …
Number of citations: 8 www.tandfonline.com
W Bai, J Ji, Q Huang, W Wei - Tetrahedron Letters, 2020 - Elsevier
A series of novel thiourea derivatives were synthesized and evaluated by biological activities. Among them, compound 10e containing 3,5-bis(trifluoromethyl)phenyl moiety (R 1 ) at the …
Number of citations: 21 www.sciencedirect.com
F Rizvi, M Khan, A Jabeen, H Siddiqui… - Scientific Reports, 2019 - nature.com
A library of thiosemicarbazide derivatives of isoniazid 3–27, was synthesized and evaluated for their anti-inflammatory and urease inhibition activities, by using in vitro bioassays. …
Number of citations: 19 www.nature.com
Y Wang, S Wan, Z Li, Y Fu, G Wang, J Zhang… - European Journal of …, 2018 - Elsevier
Aiming to explore novel BRAF V600E and VEGFR-2 dual inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and biologically evaluated in this …
Number of citations: 33 www.sciencedirect.com
M Raza, H Siddiqui, M Khan, S Ullah, F Rizvi… - Journal of Molecular …, 2022 - Elsevier
Ultrasonic synthesis of 26 amantadine derivatives, (3-28) including seven new compounds, are reported with significantly reduced synthesis time and increased percentage yield …
Number of citations: 2 www.sciencedirect.com

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